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Cyclooctatetraene;iron

Cat. No.: B178535
CAS No.: 12184-52-0
M. Wt: 264.14 g/mol
InChI Key: MXSLSXKBFNCQNV-MZLYQNCSSA-N
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Description

Historical Development of Iron-Cyclooctatetraene Coordination Chemistry

The journey into understanding cyclooctatetraene-iron complexes is rooted in the broader history of coordination chemistry, which began to take a more defined shape in the 19th century. mdpi.comuomustansiriyah.edu.iq The synthesis of ferrocene (B1249389) in the mid-20th century was a pivotal moment that spurred intense research into organometallic compounds. libretexts.org Following this, the exploration of other unsaturated organic molecules as ligands gained momentum.

A significant advancement in the field came in 1948 when Walter Reppe developed a high-yield synthesis of cyclooctatetraene (B1213319). acs.org This made the ligand more accessible for coordination studies. In 1960, J. A. Manuel and F. G. A. Stone at Harvard University reported the preparation of several complexes of cyclooctatetraene with iron tricarbonyl, including (COT)Fe(CO)₃, (COT)₂Fe, and a binuclear species. acs.org Their work laid the foundation for the systematic investigation of the coordination chemistry of iron with cyclooctatetraene.

Significance of Cyclooctatetraene as a Ligand in Organoiron Systems

Cyclooctatetraene is a particularly intriguing ligand in organoiron chemistry due to its ability to adopt various coordination modes, a property known as hapticity (η). wikipedia.org It can coordinate to an iron center through a varying number of its carbon atoms, for instance, as a η⁴- or η⁶-ligand. wikipedia.orgwikipedia.org This flexibility allows for the formation of a wide range of structurally diverse complexes. The tricarbonyliron [Fe(CO)₃] group, in particular, has been found to be a useful stabilizing group for dienes and related unsaturated systems. nih.gov

The coordination of cyclooctatetraene to an iron center alters the reactivity of the organic ligand, enabling a variety of chemical transformations. marquette.edu For example, the complexation can facilitate nucleophilic additions and other reactions that are not readily achievable with the free cyclooctatetraene molecule. marquette.eduresearchgate.net This has made cyclooctatetraene-iron complexes valuable intermediates in organic synthesis. marquette.edu

A notable characteristic of many cyclooctatetraene-iron complexes is their fluxional behavior. wikipedia.orgwikipedia.org This phenomenon, often observed on the NMR timescale, involves the migration of the iron center around the rim of the cyclooctatetraene ring. wikipedia.org This dynamic process has been a subject of extensive study, providing insights into the mechanisms of intramolecular rearrangements in organometallic compounds. nih.gov

Overview of Representative Cyclooctatetraene-Iron Species

The reactions of cyclooctatetraene with iron carbonyls can lead to a variety of monomeric and binuclear complexes. rsc.orgrsc.org Some of the most well-studied species include (cyclooctatetraene)iron tricarbonyl and bis(cyclooctatetraene)iron.

(Cyclooctatetraene)iron Tricarbonyl, (C₈H₈)Fe(CO)₃

This orange, diamagnetic solid is a primary example of a (diene)Fe(CO)₃ complex. wikipedia.org In this compound, the cyclooctatetraene ligand is coordinated to the iron atom in a η⁴ fashion, meaning four of its carbon atoms are bonded to the metal. ontosight.ai The synthesis typically involves the reaction of cyclooctatetraene with iron pentacarbonyl (Fe(CO)₅). ontosight.ai A key feature of (C₈H₈)Fe(CO)₃ is its fluxionality, where the Fe(CO)₃ group appears to move around the COT ring in solution. wikipedia.org This complex serves as a versatile starting material for the synthesis of other organoiron compounds and has been used in organic synthesis. marquette.edu For instance, it reacts with electrophiles to generate various cationic iron complexes. marquette.edu

Bis(cyclooctatetraene)iron, Fe(C₈H₈)₂

This air-sensitive black solid is another important cyclooctatetraene-iron complex. wikipedia.org Its synthesis can be achieved by the reduction of ferric acetylacetonate (B107027) with triethylaluminium in the presence of cyclooctatetraene. wikipedia.org X-ray crystallography has revealed that the two cyclooctatetraene rings bind to the iron center in different ways, with one being η⁴-coordinated and the other η⁶-coordinated. wikipedia.org In solution, Fe(C₈H₈)₂ is also fluxional, with the different coordination modes of the rings interconverting rapidly, resulting in a single proton NMR signal at room temperature. wikipedia.orgwikipedia.org

Binuclear and Trinuclear Complexes

Beyond the monomeric species, reactions between cyclooctatetraene and iron carbonyls can also yield binuclear complexes with the general formula C₈H₈Fe₂(CO)ₙ (where n can be 5 or 6). rsc.org Density functional theory calculations have been used to investigate the relative energies of different isomers of these binuclear complexes. rsc.orgrsc.org More recently, the synthesis of a trinuclear iron cluster, tris(cyclooctatetraene)triiron or Fe₃(COT)₃, has been reported. wikipedia.org This compound is a hydrocarbon analog of the well-known triiron dodecacarbonyl, Fe₃(CO)₁₂. wikipedia.org

Table 1: Representative Cyclooctatetraene-Iron Complexes and their Properties

Compound Name Formula Appearance Hapticity of COT Key Features
(Cyclooctatetraene)iron tricarbonyl (C₈H₈)Fe(CO)₃ Orange solid η⁴ Fluxional behavior, versatile synthetic precursor. marquette.eduwikipedia.org
Bis(cyclooctatetraene)iron Fe(C₈H₈)₂ Black solid η⁴ and η⁶ Air-sensitive, fluxional in solution. wikipedia.org
trans-(η⁴,η⁴-C₈H₈)Fe₂(CO)₆ C₈H₈Fe₂(CO)₆ - η⁴, η⁴ Binuclear complex, lowest energy isomer. rsc.org
Tris(cyclooctatetraene)triiron Fe₃(C₈H₈)₃ Black crystalline solid - Trinuclear cluster, hydrocarbon analog of Fe₃(CO)₁₂. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16Fe B178535 Cyclooctatetraene;iron CAS No. 12184-52-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooctatetraene;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H8.Fe/c2*1-2-4-6-8-7-5-3-1;/h2*1-8H;/b2*2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSLSXKBFNCQNV-MZLYQNCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=CC=C1.C1=CC=CC=CC=C1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=C\C=C/C=C\C=C1.C\1=C\C=C/C=C\C=C1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045915
Record name Bis(cyclooctatetraene)iron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12184-52-0
Record name Bis(cyclooctatetraene)iron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclooctatetraene Iron Complexes

Direct Synthetic Approaches with Iron Carbonyl Precursors

Direct methods involve the reaction of cyclooctatetraene (B1213319) with pre-formed iron carbonyl complexes. These are often high-yield routes to the commonly studied (cyclooctatetraene)iron tricarbonyl.

Ligand Substitution Reactions with Iron Pentacarbonyl

C₈H₈ + Fe(CO)₅ → (η⁴-C₈H₈)Fe(CO)₃ + 2CO

This method provides a direct route to the target complex, with the volatile CO gas being the only byproduct besides the desired product.

Reactions with Diiron Nonacarbonyl

A more reactive and often preferred precursor for the synthesis of (C₈H₈)Fe(CO)₃ is diiron nonacarbonyl, Fe₂(CO)₉. Due to its greater reactivity, the reaction with cyclooctatetraene can be carried out under milder conditions, often at room temperature or with gentle warming in a solvent like hexane. The increased reactivity of Fe₂(CO)₉ is attributed to the presence of bridging carbonyl ligands and a labile iron-iron bond, which facilitates the generation of a reactive "Fe(CO)₄" fragment. The stoichiometry of this reaction is:

C₈H₈ + Fe₂(CO)₉ → (η⁴-C₈H₈)Fe(CO)₃ + Fe(CO)₅

This method is advantageous as it avoids the high temperatures required when using Fe(CO)₅.

Mechanistic Pathways in Carbonyl Ligand Exchange

The formation of (C₈H₈)Fe(CO)₃ from iron carbonyls is understood to proceed through a stepwise mechanism. In the case of Fe(CO)₅, the initial and rate-determining step is the thermal dissociation of a CO ligand to generate the coordinatively unsaturated and highly reactive 16-electron species, [Fe(CO)₄]. This intermediate is then trapped by the cyclooctatetraene ligand, which initially coordinates in a η²-fashion. Subsequent intramolecular rearrangement to a η⁴-binding mode is accompanied by the loss of a second CO ligand to yield the stable 18-electron product, (η⁴-C₈H₈)Fe(CO)₃.

When using Fe₂(CO)₉, the reaction is thought to be initiated by the cleavage of the iron-iron bond, which can be facilitated thermally or photochemically, to generate reactive iron carbonyl fragments. One of these fragments then reacts with cyclooctatetraene in a manner similar to the [Fe(CO)₄] intermediate described above.

Reductive Synthesis Routes

An alternative strategy for the preparation of cyclooctatetraene-iron complexes involves the reduction of an iron(II) or iron(III) salt in the presence of cyclooctatetraene. These methods are particularly useful for accessing complexes with different ligand sets or iron oxidation states, such as the "naked" iron complex, bis(cyclooctatetraene)iron.

Utilization of Alkylaluminum Reducing Agents

The synthesis of bis(1,5-cyclooctatetraene)iron, Fe(C₈H₈)₂, can be achieved through the reduction of iron(III) acetylacetonate (B107027), Fe(acac)₃, in the presence of cyclooctatetraene and an excess of a reducing agent like triethylaluminum (B1256330), Al(C₂H₅)₃. This reaction is typically carried out at low temperatures in an ethereal solvent. The alkylaluminum reagent serves to reduce the Fe(III) center to Fe(0), which is then trapped by two cyclooctatetraene ligands.

Grignard Reagent-Mediated Reductions

Grignard reagents are also effective reducing agents for the synthesis of cyclooctatetraene-iron complexes. For instance, the reduction of anhydrous iron(II) chloride, FeCl₂, with isopropylmagnesium bromide in the presence of cyclooctatetraene affords bis(cyclooctatetraene)iron. Similarly, starting from iron(III) chloride, FeCl₃, reduction with a Grignard reagent in the presence of COT can also yield the Fe(C₈H₈)₂ complex. The general scheme for these reductive syntheses is:

FeClₓ + 2C₈H₈ + x "reductant" → Fe(C₈H₈)₂ + x "oxidized reductant"

Table of Synthetic Routes for Cyclooctatetraene-Iron Complexes

ProductIron PrecursorReagentSolventKey Conditions
(η⁴-C₈H₈)Fe(CO)₃Fe(CO)₅CyclooctatetraeneEthylcyclohexaneHeating
(η⁴-C₈H₈)Fe(CO)₃Fe₂(CO)₉CyclooctatetraeneHexaneRoom Temperature/Gentle Warming
Fe(C₈H₈)₂Fe(acac)₃Cyclooctatetraene, Al(C₂H₅)₃EtherLow Temperature
Fe(C₈H₈)₂FeCl₂ or FeCl₃Cyclooctatetraene, i-PrMgBrNot specifiedNot specified

Ligand Exchange and Ancillary Ligand Effects

The synthetic versatility of cyclooctatetraene (COT) iron complexes is significantly enhanced by ligand exchange reactions, where the COT ligand or other ancillary ligands are substituted to generate new complexes with tailored properties. The nature of the ancillary ligands, such as phosphines and N-heterocyclic carbenes (NHCs), plays a crucial role in directing the outcome of these transformations, influencing the structure, stability, and reactivity of the resulting iron complexes.

Bis(cyclooctatetraene)iron, Fe(COT)₂, serves as a valuable and convenient precursor for non-carbonyl Fe(0) complexes. nih.gov While direct methods like the co-condensation of elemental iron vapor with ligands exist, they are often not practical for large-scale synthesis. nih.gov Fe(COT)₂ provides a more accessible alternative, possessing excellent solubility in hydrocarbon solvents. nih.gov In this complex, one COT ring is bound in an η⁶ fashion, while the other is η⁴-coordinated. wikipedia.org

The lability of the COT ligands in Fe(COT)₂ allows for their substitution by other ligands, making it a useful intermediate for synthesizing a variety of transition-metal complexes. nih.govumich.edu For instance, it has been reported to undergo substitution of a COT ligand by certain phosphine (B1218219) ligands. nih.gov This reactivity is foundational for creating a range of phosphine-supported and other novel iron-COT species. The reaction of iron(III) acetylacetonate with cyclooctatetraene and triethylaluminum provides a method for its synthesis. umich.edu

Phosphine ligands are widely used in organometallic chemistry to modulate the electronic and steric properties of metal centers. csic.es In the context of iron-COT chemistry, phosphines can be introduced via substitution reactions, typically starting from precursors like (COT)Fe(CO)₃ or Fe(COT)₂.

The reaction of (cyclooctatetraene)iron tricarbonyl with triphenylphosphine (B44618) (PPh₃) under mild thermal conditions (60–80°C) results in the substitution of one carbonyl ligand to form (C₈H₈)Fe(CO)₂PPh₃. A more direct route involves the reaction of Fe(COT)₂ with chelating phosphine ligands. For example, formally zerovalent (κ³-phosphine)Fe(η⁴-COT) complexes have been prepared by reacting Fe(COT)₂ with tridentate phosphines such as PhP(CH₂CH₂PPh₂)₂ (Triphos). acs.org This approach leverages the lability of one COT ring to introduce a stabilizing phosphine framework. The resulting complexes, supported by either Triphos or H₃CC(CH₂PPh₂)₃ (Triphos*), feature an η⁴-coordinated COT ligand. acs.org Detailed structural analysis of these complexes has revealed significant reduction of the COT ligand, indicating a formal description as low-spin iron(I) centers antiferromagnetically coupled to a singly reduced COT ligand. acs.org

Phosphine aldehydes, a less common class of ligands, have also been explored. These ligands offer multiple coordination modes (κ¹-P, κ²-P,O, or κ¹-P,κ²-CO) and can be used to synthesize a variety of complexes. rsc.org The development of chiral-at-iron compounds with phosphane ligands is another area of interest, where the phosphine ligand helps to create a chiral metallic center. csic.es

Table 1: Examples of Phosphine-Supported Iron-COT Complexes
PrecursorPhosphine LigandResulting ComplexReference
(C₈H₈)Fe(CO)₃Triphenylphosphine (PPh₃)(C₈H₈)Fe(CO)₂PPh₃
Fe(COT)₂Triphos (PhP(CH₂CH₂PPh₂)₂)(κ³-Triphos)Fe(η⁴-COT) acs.org

N-heterocyclic carbenes (NHCs) have emerged as powerful ligands in organometallic chemistry and have been shown to mediate unique transformations of Fe(COT)₂. nih.gov Unlike phosphines, which typically lead to mononuclear complexes, NHCs can induce the aggregation of iron centers to form multinuclear clusters. nih.govkaust.edu.sa The steric and electronic properties of the specific NHC employed are critical in determining the final product. nih.gov

When Fe(COT)₂ is treated with one equivalent of a less sterically demanding NHC, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), a stoichiometric reaction occurs. nih.gov This process involves the initial substitution of a COT ligand by the NHC to form a reactive (NHC)Fe(COT) intermediate. This intermediate then reacts with another molecule of Fe(COT)₂ to produce a bimetallic species, which subsequently undergoes Fe-Fe bond formation. nih.gov The final product is a unique mixed-valent di-iron complex, [(IMes)Fe₂(COT)₂], where distinct Fe(0) and Fe(I) centers are directly bonded. nih.gov

In contrast, using a more sterically hindered NHC, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), leads to a catalytic process. nih.govwikipedia.org The bulky NHC is believed to block the dimerization pathway that forms the di-iron species. nih.govwikipedia.org Instead, it facilitates the fusion of three Fe(COT) units to afford a tri-iron cluster, Fe₃(COT)₃. nih.gov This star-shaped molecule is a hydrocarbon analog of the well-known Fe₃(CO)₁₂. nih.gov The reaction can proceed with catalytic amounts of the NHC (e.g., 10 mol%) to produce the cluster in high yield. wikipedia.org The key step in both the stoichiometric and catalytic pathways is proposed to be the NHC's ability to induce metal-metal bond formation. nih.gov

Table 2: Influence of NHC Steric Bulk on Fe(COT)₂ Transformations
NHC LigandSubstituentsReaction TypeProductReference
IMes2,4,6-trimethylphenylStoichiometric[(IMes)Fe₂(COT)₂] (Mixed-valent di-iron complex) nih.gov
IPr2,6-diisopropylphenylCatalyticFe₃(COT)₃ (Tri-iron cluster) nih.govwikipedia.org

Methodological Advancements and Strategic Syntheses

Research in iron-cyclooctatetraene chemistry has continually sought to develop more efficient and strategic synthetic routes. These advancements aim not only to improve access to known complexes but also to enable the synthesis of novel structures and their application in building complex molecular architectures.

Methodological advancements have focused on creating more practical and versatile pathways to iron-COT complexes and their derivatives. The use of Fe(COT)₂ as a starting material is itself an advancement over less practical methods like metal vapor synthesis. nih.gov Further refinements include the use of reagents to facilitate reactions under milder conditions. For example, amine oxides have been shown to induce very fast reactions between Fe(CO)₅ and various dienes, including COT, to yield Fe(CO)₃-diene complexes in good yields even at low temperatures. researchgate.net

Another significant area of development is the synthesis of functionalized COT ligands, which can then be complexed to iron. The Ni(0)-catalyzed [2+2+2+2] cycloaddition of tethered diynes provides a powerful method for creating highly substituted and functionalized COTs. stanford.edu This strategy allows for the rational design of ligands with specific electronic or steric properties, or with appended functionalities for catalysis. stanford.edu This design-led approach has been used to synthesize novel dinaphthocyclooctatetraene (dnCOT) ligands, guided by theoretical methods for predicting COT geometries, for use in catalysis. stanford.edu

Iron-cyclooctatetraene complexes are not merely synthetic targets but also valuable tools for constructing complex organic molecules. The iron moiety can act as a protecting or activating group, facilitating transformations that would be difficult to achieve with the free hydrocarbon ligand. benthamscience.com

A key strategy involves the sequential functionalization of the COT ring while it is coordinated to an iron center. For instance, the (cycloheptadienyl)Fe(CO)₃ cation, which can be prepared from cyclooctatetraene, reacts with a variety of nucleophiles. researchgate.net This allows for the introduction of diverse functional groups onto the seven-membered ring scaffold. Subsequent decomplexation of the iron tricarbonyl group releases the functionalized organic molecule, which can be used in further synthetic steps. researchgate.net This methodology has been applied to transform the simple hydrocarbon COT into a range of polycyclic skeletons by combining iron coordination chemistry with other reactions like olefin metathesis. researchgate.net The complexation of COT or its derivatives with transition metals like iron facilitates bond formation, enabling the synthesis of both naturally occurring and non-natural compounds. benthamscience.com Furthermore, iron-NHC complexes, which can be derived from iron-COT precursors, are effective catalysts for a variety of reactions, including C-C bond formation, further extending the synthetic utility of this class of compounds. rsc.org

Structural Characterization and Coordination Modes of Cyclooctatetraene Iron Complexes

Hapticity of Cyclooctatetraene (B1213319) Ligands

Hapticity, denoted by the Greek letter η (eta), describes the number of contiguous atoms of a ligand that are coordinated to a central metal atom. wikipedia.org In cyclooctatetraene-iron complexes, the COT ligand exhibits remarkable versatility, adopting various hapticities to accommodate the electronic requirements of the iron center(s).

In mononuclear iron complexes, the most common coordination mode for the cyclooctatetraene ligand is η⁴. A prime example is (η⁴-cyclooctatetraene)iron tricarbonyl, (C₈H₈)Fe(CO)₃. wikipedia.org In this complex, the iron tricarbonyl fragment coordinates to four adjacent carbon atoms of the COT ring, which acts as a 1,3-diene unit. researchgate.net This mode of coordination satisfies the 18-electron rule for the iron center. The IUPAC name for this compound is tricarbonyl[(1,2,3,4-η⁴)-1,3,5,7-cyclooctatetraene]iron. nist.gov The (C₈H₈)Fe(CO)₃ complex is known for its fluxional behavior, where the Fe(CO)₃ group appears to "whizz" around the COT ring on the NMR timescale. wikipedia.org

The compound bis(cyclooctatetraene)iron, Fe(C₈H₈)₂, is a notable example of mixed hapticity within a single molecule. wikipedia.org X-ray crystallographic analysis reveals that the iron center is coordinated to one COT ligand in an η⁴ fashion and to the other in an η⁶ fashion, leading to the structural description Fe(η⁴-C₈H₈)(η⁶-C₈H₈). wikipedia.orgepa.gov The η⁴-coordinated ring binds through two adjacent double bonds, similar to the coordination in (C₈H₈)Fe(CO)₃. wikipedia.org The second COT ring is bound through three of its double bonds. wikipedia.org This mixed hapticity allows the iron atom to achieve a stable 18-electron configuration. epa.gov In solution, Fe(C₈H₈)₂ is a fluxional molecule, showing a single proton resonance in its ¹H NMR spectrum at room temperature, which indicates an interchange between the two rings. wikipedia.org

The reaction of cyclooctatetraene with iron carbonyls can also yield multinuclear clusters with varying hapticities of the COT ligand. For instance, several isomers of C₈H₈Fe₂(CO)₆ and a C₈H₈Fe₂(CO)₅ complex have been characterized. rsc.orgsemanticscholar.org In these binuclear complexes, the COT ligand can bridge the two iron atoms. Density functional theory calculations have shown that the trans-(η⁴,η⁴-C₈H₈)Fe₂(CO)₆ isomer is the most stable. rsc.org Another example is tris(cyclooctatetraene)triiron, Fe₃(C₈H₈)₃, a hydrocarbon analog of triiron dodecacarbonyl, Fe₃(CO)₁₂. wikipedia.orgionicviper.org In this cluster, the three iron atoms form a triangle, and each iron atom achieves an 18-electron configuration through pseudo η⁵ and η³ coordination to alternating COT ligands. wikipedia.org

The hapticity of the cyclooctatetraene ligand is not unique to iron and varies across the transition metal series, largely influenced by the electron count of the metal center. epa.gov

Early Transition Metals: For early transition metals like titanium, vanadium, and chromium, sandwich compounds of the type (C₈H₈)₂M often feature one η⁸-COT ring and one η⁴-COT ring. epa.govresearchgate.net

Mid-Transition Metals: For manganese and iron, the preferred structure is (η⁶-C₈H₈)M(η⁴-C₈H₈), leading to 17- and 18-electron configurations, respectively. epa.govresearchgate.net

Late Transition Metals: For cobalt, a structure with two different types of tetrahapto rings, (η⁴-C₈H₈)Co(η²,²-C₈H₈), is favored, giving a 17-electron count. Nickel complexes, such as (C₈H₈)₂Ni, appear to prefer a structure with two trihapto rings to achieve a 16-electron configuration. epa.govresearchgate.net

The following table summarizes the preferred hapticities in bis(cyclooctatetraene)metal complexes for the first-row transition metals.

Molecular Geometry and Conformation of Coordinated Cyclooctatetraene

The coordination of cyclooctatetraene to an iron center induces significant changes in the geometry and conformation of the COT ligand.

Free cyclooctatetraene exists in a non-planar, tub-shaped conformation of D₂d symmetry with alternating single and double bonds. researchgate.net This conformation avoids the antiaromaticity of a planar 8 π-electron system. researchgate.net Upon coordination to an iron center in an η⁴ fashion, as in (C₈H₈)Fe(CO)₃, the COT ligand retains its non-planar "tub" conformation. The coordination to the iron atom stabilizes this conformation. In bis(cyclooctatetraene)iron, the η⁴-coordinated ring also maintains a tub-like shape. wikipedia.org Single crystal X-ray diffraction of Fe(C₈H₈)₂ shows that in the η⁴-C₈H₈ ring, the two planar groups formed by carbon atoms 1,2,7,8 and 3,4,5,6 have a dihedral angle of 33°. wikipedia.org

Influence of Metal Coordination on Ligand Geometry

The coordination of an iron atom to a cyclooctatetraene (COT) ligand induces significant changes in the ligand's geometry. In its free state, cyclooctatetraene is a non-aromatic molecule with a distinct tub-shaped conformation. However, upon complexation with a metal center like iron, the COT ring often undergoes planarization. This structural change is a direct consequence of the electronic interaction between the metal's d-orbitals and the ligand's π-orbitals.

In the well-studied compound bis(cyclooctatetraene)iron, Fe(C₈H₈)₂, single-crystal X-ray crystallography reveals that the two COT rings are coordinated to the central iron atom in different ways, described as Fe(η⁴-C₈H₈)(η⁶-C₈H₈).

One ring is bound in an η⁴ fashion, where the iron atom is coordinated to four carbon atoms through two adjacent double bonds, similar to the bonding in (η⁴-C₈H₈)Fe(CO)₃. In this ring, the two planar groups formed by carbon atoms 1, 2, 7, 8 and carbon atoms 3, 4, 5, 6, 7 create a dihedral angle of 33°.

The second ring is coordinated in an η⁶ fashion, binding through three of its double bonds. The uncoordinated double bond in this ring retains a bond length similar to that of an ordinary double bond.

This planarization is not necessarily an effect of the COT ring becoming aromatic, but is more directly connected to the efficiency of the complexation and the charge transfer from the metal to the ligand. The specific coordination mode adopted, such as η⁴ or η⁶, depends on the electronic requirements of the metal center and the other ligands present in the complex. For instance, in (cyclooctatetraene)iron tricarbonyl, the ligand adopts an η⁴-coordination mode.

Spectroscopic Analysis of Cyclooctatetraene-Iron Structures

Spectroscopic techniques are indispensable for elucidating the detailed structural and electronic properties of cyclooctatetraene-iron complexes.

Mössbauer Spectroscopy for Iron Electronic Environment

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique used to probe the electronic environment of the iron nucleus in complexes. It provides valuable information on the oxidation state, spin state, and coordination geometry of the iron center through parameters like the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

For instance, in a study of (κ³-phosphine)Fe(η⁴-COT) complexes supported by Triphos and Triphos* ligands, Mössbauer spectroscopy was crucial in determining the electronic structure. The data collected for these complexes, when compared with appropriate reference compounds, indicated that they contain a low-spin Fe(I) center that is antiferromagnetically coupled to a COT radical monoanion.

The isomer shift is sensitive to the s-electron density at the nucleus and thus can distinguish between different oxidation states (e.g., Fe(0), Fe(I), Fe(II), Fe(III)). The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing insight into the symmetry of the iron's coordination environment. For low-spin iron(II) complexes, the isomer shift is typically low, and the quadrupole splitting values reflect the non-equivalent coordination modes and the symmetry of the central atom's environment.

Representative Mössbauer Parameters for Iron Complexes

ParameterInformation ProvidedExample Application
Isomer Shift (δ)Indicates oxidation and spin state of iron.A low value of 0.20 mm s⁻¹ in a complex suggested low-spin iron(II).
Quadrupole Splitting (ΔE_Q)Reflects the symmetry of the electronic environment around the iron nucleus.Different values indicate non-equivalent coordination modes in mixed-ligand complexes.
Magnetic Hyperfine FieldObserved in magnetically ordered materials or single-molecule magnets.Used to distinguish between different magnetic couplings in iron compounds.

Photoelectron Spectroscopy for Orbital Characterization

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure and orbital interactions of molecules. In the context of cyclooctatetraene-iron complexes, anion photoelectron spectroscopy has been used to study the gas-phase cluster anions [Fe(COT)]⁻ and [Fe₂(COT)]⁻.

These studies, combining experimental PES with density functional theory (DFT) calculations, allow for the determination of electron affinities and photodetachment transition energies. The agreement between experimental and theoretical values helps to authenticate the predicted geometric structures and spin multiplicities of the complexes. For [Fe(COT)]⁻, the electron affinity of the neutral Fe(COT) molecule was estimated to be 1.18 ± 0.10 eV.

Resonant Photoelectron Spectroscopy (RPES) is another powerful variant of this technique. By tuning the incident X-ray photon energy to match core-valence excitations, RPES can serve as a site-specific probe of electronic structure and ligand-field interactions. This method can demonstrate the degree of mixing between metal d-orbitals (like the Fe t₂g levels) and ligand π orbitals, which is fundamental to understanding the bonding in these organometallic systems.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. For cyclooctatetraene-iron complexes, XRD studies have provided unambiguous characterization of bond lengths, bond angles, and coordination modes (hapticity).

The solid-state structure of bis(cyclooctatetraene)iron, Fe(C₈H₈)₂, was determined by single-crystal X-ray crystallography to have a monoclinic crystal structure. This analysis revealed the distinct η⁴ and η⁶ coordination of the two COT ligands to the iron center, providing concrete evidence for the influence of coordination on the ligand geometry. Similarly, the structures of (Triphos)Fe(η⁴-COT) complexes were determined by single-crystal X-ray diffraction, which allowed for a close inspection of metrical parameters that suggested a significant reduction of the COT ligand.

XRD data is used to determine the crystal system (e.g., monoclinic, orthorhombic) and the lattice parameters of the unit cell. This fundamental structural information is essential for understanding the properties and reactivity of these complexes and serves as a benchmark for computational and other spectroscopic studies.

X-ray Diffraction Data for Bis(cyclooctatetraene)iron

ParameterValue
Chemical FormulaC₁₆H₁₆Fe
Crystal SystemMonoclinic
Lattice Constantsa = 15.13 Å, b = 10.68 Å, c = 13.98 Å
Lattice Anglesα = 90°, β = 99.5°, γ = 90°
Coordination ModesFe(η⁴-C₈H₈)(η⁶-C₈H₈)

Electronic Structure and Bonding in Cyclooctatetraene Iron Complexes

Electronic Configuration and Formal Oxidation States of Iron

The iron center in cyclooctatetraene (B1213319) complexes can adopt various formal oxidation states, most commonly Fe(0) and Fe(I), and can participate in mixed-valent systems. Spectroscopic techniques, particularly Mössbauer spectroscopy, are instrumental in elucidating the electronic environment of the iron nucleus.

A quintessential example of an Fe(0) complex is (cyclooctatetraene)iron tricarbonyl, (C₈H₈)Fe(CO)₃. In this compound, the iron is in a formal zerovalent state with a d⁸ electron configuration. The complex is an orange, diamagnetic solid, which indicates a low-spin electronic configuration where all eight d-electrons are paired. wikipedia.orgnih.gov The geometry around the iron center is typically trigonal bipyramidal. nih.gov The Mössbauer spectrum of related low-spin Fe(0) d⁸ complexes shows isomer shifts (IS) close to zero, characteristic of the Fe(0) state. For instance, Fe(0) PNP pincer complexes, which also feature a low-spin d⁸ configuration, exhibit isomer shifts near -0.07 mm/s. nih.gov

While less common, Fe(I) (a d⁷ configuration) complexes with cyclooctatetraene have been synthesized and studied. These systems often exhibit interesting magnetic properties due to the presence of an unpaired electron. Research into formally zerovalent (κ³-phosphine)Fe(η⁴-COT) complexes has revealed that the electronic structure is more accurately described as a low-spin Fe(I) center that is antiferromagnetically coupled to a COT radical monoanion. acs.orgacs.org This interpretation is supported by a combination of single-crystal X-ray diffraction, which shows significant COT ligand reduction, and Mössbauer spectroscopy. acs.orgacs.org

The Mössbauer data for these complexes provide key insights into their electronic structure. Comparison with reference compounds helps to assign the iron center as low-spin Fe(I). acs.org This assignment is further substantiated by EPR spectroscopy and cyclic voltammetry. acs.orgacs.org The phenomenon of antiferromagnetic coupling involves the spin of the unpaired electron on the Fe(I) center aligning oppositely to the spin of the unpaired electron on the COT radical anion, resulting in a net diamagnetic or reduced paramagnetic behavior at low temperatures.

Table 1: Comparative Mössbauer Spectroscopy Data for Iron Complexes

Compound/System Formal Iron State Isomer Shift (δ or IS) (mm/s) Quadrupole Splitting (ΔE₋ or QS) (mm/s) Notes
(κ²-Triphos)Fe(Br)₂ Fe(II) 0.81 2.50 Reference compound for comparison. acs.org
Fe(CO)₅ Fe(0) -0.09 2.57 Reference compound for comparison. acs.org
[Fe(PNP)(CO)₂] type Fe(0) ~ -0.02 to -0.07 ~ 1.58 to 2.21 Low-spin d⁸ complexes. nih.gov
(Triphos)Fe(η⁴-COT) Fe(I) 0.28 1.15 Described as low-spin Fe(I) antiferromagnetically coupled to a COT radical monoanion. acs.org

Data is compiled from various phosphine-ligated iron complexes to illustrate trends in Mössbauer parameters with oxidation state.

Binuclear cyclooctatetraene-iron carbonyl complexes can exhibit fluxionality and valence tautomerism. semanticscholar.orgacs.org Valence tautomerism is a phenomenon where a molecule can exist as a mixture of two or more readily interconvertible constitutional isomers that differ in the distribution of electrons and, consequently, the formal oxidation states of the metal centers. In the context of diiron-COT complexes, this could involve electron transfer between the two iron centers or between the iron centers and the COT ligand. Such systems are considered mixed-valent if the iron atoms simultaneously exist in different oxidation states (e.g., Fe(0) and Fe(I), or Fe(I) and Fe(II)). Spectroscopic and computational studies are crucial for understanding the electron distribution and delocalization in these complex systems. chemrxiv.org

Metal-Ligand Bonding Interactions

The stability of cyclooctatetraene-iron complexes is derived from a synergistic combination of electron donation and acceptance between the metal and the ligands.

The bonding between the iron atom and the cyclooctatetraene ligand involves the donation of π-electrons from the COT ring to empty d-orbitals on the iron. Crucially, this is reinforced by a process called π-backbonding. wikipedia.orgmdpi.com In this process, electron density from filled iron d-orbitals is donated back into the empty π* (antibonding) orbitals of the cyclooctatetraene ligand. This back-donation strengthens the metal-ligand bond and is a key factor in the stability of the complex. wikipedia.orgmdpi.com

This interaction has a significant structural consequence for the COT ligand. While free cyclooctatetraene adopts a non-planar "tub" conformation, upon coordination to an iron center (e.g., in an η⁴ fashion), the coordinated portion of the ring becomes planar. wikipedia.org This planarization facilitates effective overlap between the metal d-orbitals and the ligand's π-system, maximizing the bonding interaction. rsc.org The charge transfer from the metal to the ligand involved in backbonding can lead to a reorganization of the π-electron structure within the COT ring. rsc.org

In complexes like (C₈H₈)Fe(CO)₃, the carbonyl (CO) ligands are not mere spectators; they are integral to the electronic structure. wikipedia.org CO ligands are known as strong π-acceptor or π-acid ligands. They bond to the metal via a mechanism that involves σ-donation from the carbon lone pair to the metal and, more significantly, π-acceptance of electron density from the metal's d-orbitals into the CO's own π* antibonding orbitals. roaldhoffmann.com

Quantitative Analysis of Charge Distribution (e.g., Hirshfeld Charges)

A quantitative description of the charge distribution within a molecule is crucial for understanding its reactivity and electrostatic properties. Hirshfeld charge analysis is a method that partitions the electron density of a molecule into atomic fragments to define the net atomic charges. cam.ac.uk This method is based on the difference between the molecular electron density and the sum of the unperturbed atomic densities, known as the deformation density. cam.ac.uk The charge density at any given point is shared among the nearby atoms in proportion to their free-atom densities at the corresponding distances from their nuclei. cam.ac.uk

In the context of organometallic chemistry, Hirshfeld charges can predict sites susceptible to nucleophilic or electrophilic attack. researchgate.netpku.edu.cn Studies on various iron complexes have demonstrated the utility of this approach. For instance, Hirshfeld Atom Refinement has been successfully employed to experimentally determine the spin states of iron(II) complexes by analyzing the differences in electron density distribution between high-spin and low-spin models. nih.gov While specific Hirshfeld charge data for cyclooctatetraene-iron complexes is not detailed in the available literature, the methodology's application to other iron complexes underscores its potential for elucidating the charge reorganization that occurs upon the formation of the iron-cyclooctatetraene bond.

Table 1: Interpretation of Hirshfeld Charge Analysis

Hirshfeld Charge Value Interpretation Implication for Reactivity
Negative The atom has gained electron density compared to its neutral, free-atom state. Indicates a potential site for electrophilic attack.
Near Zero The atom's electron density is similar to its neutral, free-atom state. Suggests low electrostatic reactivity.

| Positive | The atom has lost electron density compared to its neutral, free-atom state. | Indicates a potential site for nucleophilic attack. |

Bond Order Analysis within Coordinated Cyclooctatetraene

Bond order analysis provides a quantitative measure of the number of chemical bonds between two atoms. The Wiberg Bond Index (WBI), calculated from quantum chemical wavefunctions, is a widely used metric that approximates the number of electron pairs shared between two atoms. researchgate.net A WBI value close to 1.0 suggests a single bond, 2.0 a double bond, and so on. researchgate.net This analysis is particularly insightful for understanding the nature of bonding within the cyclooctatetraene (COT) ligand upon coordination to an iron center.

Coordination to a metal can induce significant changes in the COT ring, including planarization and "bond equalization," which can be quantified through bond order analysis. rsc.org While free COT exists as a non-planar "tub" with distinct single and double bonds, its coordination to iron can lead to a more delocalized π-system. wikipedia.org Calculating the Wiberg bond indices for the C-C bonds within the coordinated COT ring would reveal the extent of this delocalization. For example, a narrowing in the range of WBI values for the C-C bonds, compared to the distinct values for single and double bonds in the free ligand, would provide quantitative evidence for bond equalization. These indices can be compared to benchmark aromatic systems, such as benzene (B151609) where the C-C WBI is approximately 1.46, to assess any induced aromaticity. scielo.org.mx

Table 2: Conceptual Wiberg Bond Index (WBI) Values for C-C Bonds

Bond Type Expected WBI Significance in Coordinated COT
C-C Single Bond ~1.0 Indicates localized single bond character.
C=C Double Bond ~2.0 Indicates localized double bond character.
Aromatic C-C Bond (e.g., in Benzene) ~1.5 Indicates delocalized bonding.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Geometry and Bonding

Density Functional Theory (DFT) has become an indispensable tool for investigating the structures and bonding in organometallic compounds, including cyclooctatetraene-iron complexes. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and relative energies of different isomers. researchgate.netresearchgate.net

For cyclooctatetraene-iron complexes, DFT studies have been crucial in elucidating the hapticity of the COT ligand—that is, the number of atoms in the ligand that are bonded to the metal center. For example, in bis(cyclooctatetraene)iron, Fe(C₈H₈)₂, single-crystal X-ray crystallography and supporting calculations show a unique structure where one COT ring is bound in an η⁶ fashion (through six carbon atoms) and the other is bound as an η⁴ ligand (through four carbon atoms). wikipedia.org In (cyclooctatetraene)iron tricarbonyl, (C₈H₈)Fe(CO)₃, the COT ligand adopts a 1,2,3,4-tetrahapto (η⁴) coordination, acting as a butadiene-like fragment. researchgate.net DFT calculations have also predicted the stability of other potential isomers, such as a (η⁶-C₈H₈)Fe(CO)₂ complex. researchgate.net

Table 3: Geometries and Hapticities of Cyclooctatetraene-Iron Complexes

Complex Formula COT Hapticity Description
(Cyclooctatetraene)iron tricarbonyl (η⁴-C₈H₈)Fe(CO)₃ η⁴ The COT ring binds through two adjacent double bonds. researchgate.net
Bis(cyclooctatetraene)iron Fe(C₈H₈)₂ η⁴ and η⁶ One COT ring binds via four carbons, the other via six carbons. wikipedia.org

Prediction of Magnetic Properties and Spin States

The prediction of magnetic properties and spin states is a key application of computational chemistry in the study of transition metal complexes. Iron complexes are known to exhibit a variety of spin states, and DFT calculations can determine the relative energies of these states to identify the electronic ground state.

A significant finding in the study of cyclooctatetraene-iron complexes is the existence of species that are best described as low-spin iron(I) centers antiferromagnetically coupled to a COT radical monoanion. acs.org This electronic structure was determined through a combination of experimental techniques, including Mössbauer and EPR spectroscopy, and supported by DFT calculations. acs.org Such studies highlight that the formal oxidation state of the metal does not always provide a complete picture of the electronic structure. Computational studies on other iron systems have shown that different DFT functionals can predict varying spin-state energetics, making careful validation against experimental data essential. nih.gov For some iron(I) complexes, the ground state has been computationally identified as a quartet state, with doublet and sextet states being significantly higher in energy. nih.gov

Evaluation of Ligand-Metal Electron Transfer

The concept of electron transfer between a metal center and its ligands is central to understanding the electronic structure and reactivity of many organometallic complexes. In cyclooctatetraene-iron systems, the COT ligand is redox-active and can accept electrons from the metal.

Computational and spectroscopic studies have provided strong evidence for significant COT ligand reduction in certain formally zerovalent iron complexes. acs.org In (κ³-phosphine)Fe(η⁴-COT) complexes, for example, analysis of bond lengths within the COT ring, Mössbauer spectroscopy, and DFT calculations all point to an electronic structure of a low-spin Fe(I) center coupled to a COT radical anion (COT⁻•). acs.org This represents a clear case of intramolecular electron transfer from the iron to the ligand. The planarization of the COT ring upon coordination is also often attributed to charge transfer from the metal into the ligand's π system, which leads to a Hückel-aromatic (4n+2) π-electron count in the form of a COT²⁻ dianion. rsc.orgwikipedia.org Time-dependent DFT (TD-DFT) is another powerful tool used to model and assign metal-to-ligand charge-transfer (MLCT) electronic transitions observed in UV-Vis absorption spectra. nih.gov

Quantum-Chemical Calculations of Bond Energies

Quantum-chemical calculations, particularly using DFT, are frequently used to compute the bond dissociation energies (BDEs) that quantify the strength of the interaction between a metal and its ligands. The BDE is calculated as the energy difference between the optimized complex and its constituent fragments (e.g., the metal center and the free ligand). stackexchange.comyoutube.com

Table 4: Representative Metal-Ligand Bond Dissociation Energies (BDEs) Calculated by DFT

Complex/System Bond Calculated BDE (kcal/mol) Significance
(Butadiene)Fe(CO)₃ Fe-(η⁴-Butadiene) ~52 Serves as a model for the Fe-(η⁴-COT) interaction. researchgate.net
¹Fe(CO)₄(L) Fe-L < 3 Provides insight into the energetics of weak ligand binding. rsc.org
[FeP(O)]⁺ (low-spin) Fe-O ~106 Illustrates a very strong metal-ligand bond in a cationic complex. nih.gov

(Note: BDE values are highly dependent on the computational method and level of theory used.)

Reactivity and Reaction Mechanisms of Cyclooctatetraene Iron Complexes

Fluxionality and Intramolecular Dynamics

The dynamic nature of the cyclooctatetraene (B1213319) ligand in its iron complexes is a defining characteristic. These fluxional processes involve movements of the iron atom relative to the polyene ring, leading to the interchange of different carbon environments. These intramolecular rearrangements are often rapid on the NMR timescale at room temperature, but can be resolved at lower temperatures.

Characterization of Ring Rocking and Ligand Rotations

In complexes such as cyclooctatetraene iron tricarbonyl, (C8H8)Fe(CO)3, the iron atom is coordinated to a portion of the COT ring. This coordination leads to a non-planar, tub-shaped conformation of the cyclooctatetraene ligand. The dynamic behavior of this complex is often described in terms of a "ring rocking" or "ring whizzing" motion. This process involves the shifting of the iron's coordination from one set of carbon atoms to an adjacent set around the ring. This movement effectively allows the iron atom to migrate across the surface of the ligand.

The mechanism for this fluxionality in (η4-C8H8)Fe(CO)3 is believed to proceed through a series of 1,2-shifts. This means the iron atom moves from its initial bonding position to an adjacent one in a stepwise manner around the C8 ring. This process has a relatively low energy barrier, making the complex highly dynamic at ambient temperatures.

Spectroscopic Signatures of Dynamic Processes

The fluxional behavior of cyclooctatetraene-iron complexes is most clearly evidenced by variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. In the case of (C8H8)Fe(CO)3, the 1H NMR spectrum at room temperature displays a single sharp resonance. This is because the rapid movement of the iron atom around the ring makes all eight protons on the COT ligand appear equivalent on the NMR timescale.

As the temperature is lowered, this single peak broadens and eventually decoalesces into a more complex pattern of multiple peaks. At sufficiently low temperatures, the motion of the iron atom is "frozen" on the NMR timescale, and the protons of the coordinated and uncoordinated portions of the COT ring can be distinguished. For instance, in (η4-C8H8)Fe(CO)3, the low-temperature 1H NMR spectrum reveals distinct signals for the protons on the four carbon atoms coordinated to the iron and the four protons on the uncoordinated double bonds. Similarly, the 13C NMR spectrum of (C8H8)Fe(CO)3 also shows a single line at room temperature, which resolves into four distinct signals at low temperatures, corresponding to the different carbon environments in the static structure.

The following table summarizes the temperature-dependent NMR behavior for (C8H8)Fe(CO)3:

Spectroscopic TechniqueTemperatureObservationInterpretation
¹H NMR Room TemperatureSingle sharp peakRapid fluxional motion averages all proton environments.
Low TemperatureMultiple distinct peaks"Frozen" structure on the NMR timescale, showing inequivalent protons.
¹³C NMR Room TemperatureSingle sharp peakRapid fluxional motion averages all carbon environments.
Low TemperatureFour distinct peaks"Frozen" structure on the NMR timescale, showing four sets of inequivalent carbons.

Chemical Transformations and Ligand Activation

The coordination of cyclooctatetraene to an iron center not only induces fluxionality but also significantly modifies the chemical reactivity of the C8 ring. The iron moiety can act as an electron sink or source, facilitating reactions that are not readily accessible for the free COT molecule.

Reduction Chemistry of the Cyclooctatetraene Ligand

The cyclooctatetraene ligand in iron complexes can undergo reduction, leading to the formation of anionic species with altered electronic structures and reactivity. For example, the two-electron reduction of (C8H8)Fe(CO)3 yields the corresponding dianion, [(C8H8)Fe(CO)3]2-. This reduction can be achieved using alkali metals. In this dianion, the C8H8 ring is believed to adopt a more planar conformation, consistent with an aromatic 10-π electron system.

These reduced species are highly reactive nucleophiles and can engage in a variety of subsequent reactions. For example, quenching the dianion with dichlorodimethylsilane (B41323) leads to the formation of a bicyclic product.

Stereoselective Nucleophilic Additions to Coordinated COT

The coordinated cyclooctatetraene ligand in complexes like (C8H8)Fe(CO)3 is susceptible to nucleophilic attack. A key feature of these reactions is their high stereoselectivity. Nucleophiles exclusively add to the face of the COT ring opposite to the iron atom (exo addition). This is a general trend observed in the chemistry of many transition metal-polyene complexes, where the metal center effectively shields one face of the ligand, directing the incoming nucleophile to the other.

A wide range of nucleophiles, including organolithium reagents and enolates, have been successfully added to the COT ligand in this manner. The resulting products are anionic η3-allyl iron complexes. These can be further reacted with electrophiles to generate functionalized bicyclic products. For instance, the addition of a nucleophile to (C8H8)Fe(CO)3, followed by protonation, can lead to the formation of substituted bicyclo[4.2.2]decatriene derivatives.

Iron-Mediated Carbon-Carbon Bond Activation and Formation

The iron center in cyclooctatetraene complexes can mediate the formation of new carbon-carbon bonds, often through cycloaddition reactions. The coordinated COT ligand can behave as a polyene component in these transformations. For example, (C8H8)Fe(CO)3 can react with electron-deficient alkynes in a process that leads to the formation of new cyclic structures.

In these reactions, the iron atom plays a crucial role in pre-organizing the COT ligand into a conformation suitable for cycloaddition. The reaction of (C8H8)Fe(CO)3 with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to a [4+2] cycloaddition product. Furthermore, the iron can be removed from the organic product through oxidative decomplexation, for example, using ceric ammonium (B1175870) nitrate, to yield the free organic molecule. This methodology provides a pathway to complex polycyclic systems that would be challenging to synthesize otherwise.

The following table summarizes some key reaction types of (C8H8)Fe(CO)3:

Reaction TypeReagentsProduct TypeKey Feature
Reduction Alkali Metals (e.g., Li, K)Dianionic complex [(C8H8)Fe(CO)3]2-Formation of a nucleophilic, potentially aromatic species.
Nucleophilic Addition Organolithium reagents, EnolatesAnionic η3-allyl iron complexesHighly stereoselective exo addition.
Cycloaddition Electron-deficient alkynes (e.g., DMAD)Bicyclic adductsIron mediates the formation of new C-C bonds.

Oxidative Addition Pathways

The reactivity of cyclooctatetraene-iron complexes is significantly influenced by the ability of the iron center to undergo oxidative addition. This process involves an increase in both the oxidation state and the coordination number of the iron atom. uoc.gr In complexes such as (cyclooctatetraene)iron tricarbonyl, the Fe(CO)₃ moiety is adept at facilitating the oxidative addition of C-X bonds (where X can be hydrogen or carbon) in a two-electron process. This capability is fundamental to the role of these complexes in certain catalytic transformations. For instance, in cyclopropanation reactions, the iron center can abstract a hydrogen atom from an alkane, generating carbene intermediates that subsequently insert into alkenes. Kinetic studies of such pathways have revealed activation barriers consistent with a concerted mechanism.

The general class of oxidative addition reactions is widespread for low-spin transition metal complexes. uoc.gr These reactions are crucial steps in many catalytic cycles, enabling the activation of otherwise inert bonds. uoc.gr For iron-cyclooctatetraene systems, this pathway allows the complex to act as a nucleophile, attacking a substrate which is then incorporated into the iron's coordination sphere as the metal itself is oxidized.

Ring Rearrangement Reactions of Coordinated Cyclooctatetraene

The cyclooctatetraene (COT) ligand, when coordinated to an iron center, exhibits a rich and varied reactivity, including several types of ring rearrangements. These transformations can be used to generate significant molecular complexity from a simple starting hydrocarbon. marquette.edu

One of the most fundamental rearrangements is the fluxional process known as "ring-whizzing". In (η⁴-cyclooctatetraene)iron tricarbonyl, the Fe(CO)₃ group is not static but migrates rapidly around the rim of the COT ring on the NMR timescale, resulting in a single proton resonance at room temperature. wikipedia.orgwikipedia.org Similarly, in bis(cyclooctatetraene)iron, the η⁴- and η⁶-coordinated C₈H₈ rings can interconvert. wikipedia.orgwikipedia.org

More complex rearrangements can be induced chemically. The reaction of (COT)Fe(CO)₃ with electrophiles generates cationic (dienyl)iron complexes. marquette.edu These intermediates can then be trapped by nucleophiles. Subsequent oxidative decomplexation of the iron moiety releases structurally complex polyenes. marquette.edu This sequence allows for the transformation of the simple COT ring into diverse polycyclic skeletons. marquette.edu In some cases, these reactions can proceed via ring-rearrangement metathesis (RRM), where strain energy in the substrate drives the isomerization to a new cyclic system without the loss of any atoms. marquette.edu

In diiron complexes containing a COT ligand, thermolysis can induce remarkable rearrangements. For example, heating certain COT-coordinated diiron carbene complexes can lead to ring cleavage and the formation of novel diiron-bridging carbene inner salts. researchgate.net Another strategy involves the sequential addition of nucleophiles and electrophiles to cationic complexes like [(η⁵-Cp)Fe(η⁶-cot)]⁺. This chemo-, regio-, and stereoselective process, governed by established rules of nucleophilic addition, yields cis-5,7-disubstituted cycloocta-1,3-dienes after the iron is cleaved from the ligand. acs.org

Redox Chemistry and Electron Transfer Processes

The redox activity of cyclooctatetraene-iron complexes is a central feature of their chemistry, with the iron center playing a pivotal role in mediating electron transfer. This behavior is foundational to their use as catalysts and in the synthesis of novel organometallic structures. nih.gov

Electrochemistry of Iron-Cyclooctatetraene Systems

The electrochemical behavior of iron-cyclooctatetraene complexes has been explored to understand their electron transfer capabilities. Early studies investigated the electrochemical hydrogenation of (cyclooctatetraene)iron tricarbonyl. researchgate.net More recent and detailed investigations have been performed on more complex systems, such as cyclooctatetraene-bridged bis-corrole macrocycles bearing iron centers. researchgate.netacs.org

In these dimeric systems, cyclic voltammetry reveals distinct redox processes corresponding to the metal centers and the macrocyclic ligands. acs.org The electrochemical data for a COT-bridged bis-iron(III) corrole (B1231805) complex demonstrated that the two iron centers undergo reduction at different potentials, indicating electronic communication through the COT bridge. acs.org The large separation between these redox events is a characteristic feature. acs.org The reduction potentials of such complexes are sensitive to the coordination environment of the iron center; for example, the number of axial ligands can shift the potential, reflecting changes in the stability of the resulting iron(II) species. researchgate.netacs.org The stability and reduction potential of iron complexes are also known to be strongly dependent on factors like pH and buffer composition in aqueous or semi-aqueous environments. nih.gov

Electrochemical Potentials for a COT-Bridged Bis-Iron Corrole Dimer

The following table presents the half-wave potentials (E₁/₂) for the reduction and oxidation processes of a cyclooctatetraene-bridged bis-iron(III) corrole complex, [FeIII(tpfc)(py)]₂COT, and its monomeric analogue. Data sourced from Inorganic Chemistry. acs.org

ProcessComplexE₁/₂ (V vs Fc⁺/Fc)Description
ReductionDimer-0.89First Fe(III) to Fe(II) reduction
Dimer-1.22Second Fe(III) to Fe(II) reduction
OxidationDimer0.89First corrole-centered oxidation
Dimer1.10Second corrole-centered oxidation
Monomer1.02Corrole-centered oxidation

Role of the Iron Center in Redox Cycles

The iron center is the primary locus of redox activity in these complexes. Its ability to shuttle between different oxidation states (e.g., Fe(0), Fe(I), Fe(II), Fe(III)) is what enables the complex to participate in catalytic cycles and electron transfer reactions. In bis(cyclooctatetraene)iron(0), the Fe(0) center is electron-rich and can be readily oxidized. nih.gov

A clear example of the iron center's role is seen in the reaction of Fe(COT)₂ with N-heterocyclic carbenes (NHCs). This reaction can lead to the formation of a mixed-valent species containing distinct and directly bonded Fe(0) and Fe(I) centers. nih.gov The proposed mechanism involves the NHC-coordinated iron atom attacking a neighboring iron atom, inducing an Fe-Fe bond formation and a single-electron transfer to a COT ligand. nih.gov

In the COT-bridged iron corrole dimers, the redox state of the iron center also dictates the complex's properties and potential reactivity. acs.org The change in the iron(III) spin state from intermediate-spin (S=3/2) to low-spin (S=1/2) upon coordination of an additional axial ligand directly influences the electronic structure and, consequently, the electrochemical behavior. researchgate.netacs.org Such systems have been investigated for electrocatalysis, where the reduction of the Fe(III) centers to Fe(II) or Fe(I) is a prerequisite for catalytic activity. acs.org

Multi-Electron Transfer Capabilities

Cyclooctatetraene-iron complexes can participate in multi-electron transfer processes, acting as both an electron source and a sink. The COT ligand itself can accept electrons to form the planar, aromatic cyclooctatetraenide dianion (COT²⁻), while the iron center can undergo its own redox changes. This combination allows for a rich variety of multi-electron redox chemistry.

Bimetallic systems, in particular, are well-suited for multi-electron transformations. For example, titanium dimers supported by specific ligands have been shown to reduce substrates like cyclooctatetraene via 4, 6, and even 8-electron transfers. utep.edu While this example involves titanium, it highlights the capacity of the COT ligand to participate in such processes. In the case of the COT-bridged diiron corrole, the complex undergoes a sequential two-electron reduction, with each iron center being reduced from Fe(III) to Fe(II). acs.org This stored reducing power can then be delivered in a subsequent catalytic process. The catalytic formation of a tri-iron cluster, Fe₃(COT)₃, from the reaction of Fe(COT)₂ is another process that inherently involves multiple iron centers and thus multiple electron transfers. nih.gov

Detailed Mechanistic Investigations

The mechanisms of reactions involving cyclooctatetraene-iron complexes have been probed using a combination of experimental and computational techniques. These investigations provide detailed, step-by-step pictures of how transformations occur. acs.orgnih.govnih.gov

Spectroscopic methods are crucial for identifying transient intermediates. For example, in situ infrared (IR) spectroscopy has been used to monitor the transformation of iron complexes in the presence of reactants like carbon monoxide, allowing for the observation of sequential carbonyl-containing species as they form and are consumed. nih.gov NMR spectroscopy is essential for characterizing the structure of both stable complexes and reaction products, as seen in the studies of polycyclic skeletons derived from COT. marquette.edu

Electrochemical methods, such as cyclic voltammetry, provide fundamental data on the energetics of electron transfer, revealing the reduction potentials and electronic communication between metal centers in polynuclear complexes. researchgate.netacs.org

Mechanistic proposals are often supported and refined by computational studies, particularly density functional theory (DFT). DFT calculations have been used to clarify the bonding between Fe(CO)₃ and COT, to determine the relative stability of different isomers, and to investigate the electronic structure of complexes, such as the spin state of the iron center in corrole complexes. researchgate.net

A well-studied example is the NHC-mediated transformation of bis(cyclooctatetraene)iron. The proposed mechanism involves several key steps:

Substitution of a COT ligand by an NHC to form a reactive (NHC)Fe(COT) intermediate. nih.gov

Reaction with a second molecule of Fe(COT)₂ to form a bimetallic intermediate with a bridging COT ligand. nih.gov

An intramolecular attack of the NHC-coordinated iron on the other iron atom, forming an Fe-Fe bond. nih.gov

A single-electron transfer from the newly-attacked iron to its non-bridging COT ligand, creating a ligand-centered radical. nih.gov

Subsequent dimerization and rearrangement to yield the final, stable mixed-valent product. nih.gov

These detailed investigations, combining synthesis, spectroscopy, electrochemistry, and computation, are essential for understanding and ultimately controlling the reactivity of these versatile organometallic compounds.

Ligand Dissociation and Association Mechanisms

Ligand substitution in organometallic complexes, including those of cyclooctatetraene-iron, proceeds through a spectrum of mechanisms, primarily categorized as associative and dissociative pathways. libretexts.orgyoutube.com In an associative mechanism, the incoming ligand first binds to the metal center, forming a higher-coordination intermediate before the original ligand departs. libretexts.org Conversely, a dissociative mechanism begins with the departure of a ligand, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. libretexts.org

For 18-electron complexes, which are common in organometallic chemistry, associative substitution is generally less favorable as it would lead to a transient 20-electron intermediate. libretexts.org Therefore, dissociative mechanisms are often more likely for these saturated complexes. libretexts.org The initial step in a dissociative pathway is typically slow and characterized by a positive entropy of activation. libretexts.org

The dissociation of ligands can be prompted by thermal or photochemical means. libretexts.org For instance, heating or irradiating certain metal carbonyl complexes can induce the loss of a carbon monoxide (CO) ligand. libretexts.org While cyclooctatetraene (COT) itself can be a ligand, its complexes with iron often involve other ligands, such as carbonyls, whose dissociation can initiate further reactivity. researchgate.netdtic.mil The stability of the resulting unsaturated intermediate plays a crucial role in the subsequent reaction steps. For example, the dissociation of a ligand from bis(cyclooctatetraene)iron, Fe(COT)₂, can lead to highly reactive intermediates that drive further transformations. nih.gov

The nature of the cyclooctatetraene ligand itself can influence these mechanisms. Its ability to adopt different hapticities (binding modes) can facilitate electronic changes at the metal center that may promote ligand dissociation or association. researchgate.net

Elucidation of Catalytic Cycle Intermediates

The identification of intermediates is fundamental to understanding the catalytic cycles involving cyclooctatetraene-iron complexes. These transient species provide a roadmap of the reaction pathway. In many transition metal-catalyzed reactions, organometallic intermediates such as metallacycles play a pivotal role. scispace.com

A notable example is the N-heterocyclic carbene (NHC)-mediated transformation of bis(cyclooctatetraene)iron [Fe(COT)₂]. nih.gov Depending on the NHC used, either stoichiometric or catalytic reactions can occur. nih.gov A proposed pathway for the stoichiometric reaction involves the initial substitution of a COT ligand by the NHC to form a highly reactive intermediate, (NHC)Fe(COT). nih.gov This intermediate then reacts with another equivalent of Fe(COT)₂ to produce a bimetallic species where a COT ligand bridges the two iron atoms. nih.gov

The steric and electronic properties of the NHC ligand are critical in determining the subsequent steps and the final products. wikipedia.org For instance, using a less sterically demanding NHC can lead to a mixed-valent Fe(0)-Fe(I) species. nih.gov In contrast, a bulkier NHC can block certain pathways, leading to the catalytic formation of a tri-iron cluster, Fe₃(COT)₃. nih.govwikipedia.org The characterization of these intermediates, often through spectroscopic and crystallographic methods, is essential for validating the proposed mechanistic pathways. scispace.com

The following table summarizes key proposed intermediates in the NHC-mediated transformation of Fe(COT)₂:

IntermediateProposed FormulaRole in Catalytic Cycle
Initial Adduct(NHC)Fe(COT)Formed by substitution of one COT ligand by NHC. nih.gov
Bimetallic Species[(NHC)Fe₂(COT)₂]Formed from the reaction of the initial adduct with Fe(COT)₂. wikipedia.org
Ligand-Centered Radical[(NHC)Fe₂(COT)₂]•An unstable species that can lead to different products based on the NHC's steric bulk. nih.gov

Pathways for Metal-Metal Bond Formation

The formation of metal-metal (M-M) bonds is a significant aspect of the chemistry of cyclooctatetraene-iron complexes, often leading to the assembly of metal clusters. nih.gov While some organometallic compounds spontaneously form M-M bonds to alleviate low coordination numbers, their synthesis often requires strategic stoichiometric reduction of mononuclear precursors. nih.gov

N-heterocyclic carbenes have been shown to induce M-M bond formation in reactions with Fe(COT)₂. nih.gov In the proposed mechanism, after the formation of a bimetallic intermediate with a bridging COT ligand, the NHC-coordinated iron atom attacks the adjacent iron atom, resulting in the formation of an Fe-Fe single bond. nih.gov This step is a key feature in the cascade of reactions that can lead to polynuclear iron clusters. nih.gov

The formation of the tri-iron cluster, Fe₃(COT)₃, from Fe(COT)₂ in the presence of a catalytic amount of a bulky NHC highlights the carbene's role in mediating the fusion of three iron atoms. nih.gov This process is remarkable because Fe(COT)₂ is otherwise stable under the reaction conditions. nih.gov The reaction is believed to proceed through a series of steps involving the formation and reaction of bimetallic intermediates, ultimately leading to the thermodynamically stable tri-iron cluster. nih.govwikipedia.org

The table below outlines the conditions and outcomes for the NHC-catalyzed formation of Fe₃(COT)₃ from Fe(COT)₂. nih.gov

Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Turnover Number (TON)
10Room Temperature24676.7
104524959.5

σ-Bond Metathesis in Hydrosilylation

While σ-bond metathesis is a well-established elementary step in organometallic chemistry, particularly for early transition metals and f-block elements, its role in the reactions of later transition metals like iron is also recognized. acs.orgdokumen.pub This process provides an alternative, often lower-energy, pathway to oxidative addition for the activation of σ-bonds, such as the Si-H bond in hydrosilanes. dokumen.pub

In the context of iron-catalyzed reactions, σ-bond metathesis has been proposed as a key step in C-H activation and cross-coupling reactions. acs.org For hydrosilylation catalyzed by iron complexes, a plausible mechanism involves the interaction of the Si-H bond with the iron center. While oxidative addition of the Si-H bond to form a silyl-iron-hydride intermediate is a common pathway, σ-bond metathesis represents another possibility. dokumen.pubethz.ch In this step, a concerted process occurs where the Si-H bond is cleaved, and new M-H and M-Si bonds are formed without a formal change in the metal's oxidation state.

For iron-catalyzed dehydrogenative silylation, a general mechanism can involve the formation of an iron-silyl intermediate, potentially through σ-bond metathesis, followed by the insertion of an alkene into the Fe-Si or Fe-H bond. dokumen.pub The subsequent steps would then lead to the final hydrosilylated product and regeneration of the catalyst. The competition between σ-bond metathesis and oxidative addition pathways can be influenced by factors such as the electronic properties of the iron center and the nature of the supporting ligands. dokumen.pub

Homogeneous Catalysis in Organic Synthesis

The application of cyclooctatetraene-iron complexes and other iron-based catalysts in homogeneous catalysis is a growing field of interest due to iron's abundance, low cost, and low toxicity compared to precious metals. These catalysts have demonstrated efficacy in a number of synthetic transformations.

Hydrogenation of Unsaturated Substrates

Iron complexes are active in the hydrogenation of various unsaturated substrates. While specific catalytic data for cyclooctatetraene-iron complexes in hydrogenation reactions is not extensively detailed in the reviewed literature, the broader class of iron catalysts shows significant promise. Iron-based catalysts, often in combination with various ligands, have been successfully employed for the reduction of alkenes. For instance, iron complexes coordinated by bis(imino)pyridine ligands are effective for the hydrogenation of unactivated alkenes. The mechanism of these reactions often involves the activation of dihydrogen by the iron center, followed by the transfer of hydrogen atoms to the coordinated unsaturated substrate.

Catalytic Cyclopropanation

Iron-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established method for the synthesis of cyclopropane derivatives. nih.govrsc.org Iron porphyrin complexes, for example, have been shown to be highly active catalysts for the cyclopropanation of various alkenes with ethyl diazoacetate (EDA), often favoring the formation of the more stable trans-cyclopropyl ester. researchgate.netiastate.edu The reaction is not limited to simple alkenes; electron-deficient olefins have also been successfully cyclopropanated using engineered myoglobin-based iron catalysts. acs.orgrochester.edu Furthermore, iron complexes of chiral spiro-bisoxazoline ligands have been utilized for asymmetric intramolecular cyclopropanation, achieving high yields and excellent enantioselectivity. nih.gov This highlights the potential of iron catalysts in stereoselective synthesis. nih.govresearchgate.net The catalytic cycle is believed to involve the formation of an iron-carbene intermediate, which then transfers the carbene moiety to the alkene. researchgate.net

Table 1: Iron-Catalyzed Cyclopropanation of Alkenes

AlkeneDiazo CompoundCatalystDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee)Yield (%)Reference
StyreneEthyl diazoacetateFe(D4-TpAP)21:145% (trans), 21% (cis)99 iastate.edu
StyreneEthyl diazoacetateFe(TPP)Cl8.8:1->95 iastate.edu
p-MethoxystyreneEthyl diazoacetateFe(TTP)13:1-- iastate.edu
Allyl α-diazoacetamide-Evolved Myoglobin-up to 99%High researchgate.net
VariousAllyl diazoacetamidesEvolved Myoglobin-up to 99%High researchgate.net
Indoles (intramolecular)-Chiral Spiro Bisoxazoline-Iron Complex->99.9%up to 94 nih.gov
Allylic α-diazoesters-Chiral Spiro-bisoxazoline-Fe(ClO₄)₂-up to 97%High nih.gov

Data presented is representative of reported research findings.

Hydrosilylation of Alkenes

Iron-catalyzed hydrosilylation of alkenes provides an atom-economical route to valuable organosilanes. organic-chemistry.org A key feature of iron catalysis in this area is the ability to control regioselectivity, affording either Markovnikov or anti-Markovnikov addition products depending on the catalyst system and substrate. nih.gov For instance, iron complexes with iminopyridine oxazoline ligands have been developed for the highly regio- and enantioselective anti-Markovnikov hydrosilylation of 1,1-disubstituted aryl alkenes. nih.gov Conversely, highly Markovnikov-selective and enantioselective hydrosilylation of unactivated terminal alkenes has also been achieved with iron catalysts, producing chiral organosilanes with excellent enantiomeric excess. organic-chemistry.orgnih.govacs.org The reaction mechanism is thought to proceed through either a Chalk-Harrod type mechanism or a modified pathway involving iron-silyl species. organic-chemistry.org

Table 2: Iron-Catalyzed Hydrosilylation of Alkenes

AlkeneSilaneCatalyst SystemRegioselectivityEnantiomeric Excess (ee)Yield (%)Reference
Terminal Aliphatic AlkenesVarious HydrosilanesLc·FeCl₂Markovnikov>99%High organic-chemistry.orgnih.gov
1,1-Disubstituted Aryl AlkenesVarious HydrosilanesIminopyridine Oxazoline-Fe Complexanti-MarkovnikovHighHigh nih.gov
1,3-EnynesPrimary and Secondary SilanesIminopyridine-oxazoline-Fe Precatalystsyn-addition to alkyne-Good acs.org
Styrene DerivativesPhSiH₃Pyridyldiimine-FeCl₂Markovnikov≥98%88-95

Data presented is representative of reported research findings.

Stereoselective Carbon-Carbon Bond Forming Reactions

Iron catalysts have emerged as powerful tools for stereoselective carbon-carbon bond formation. researchgate.net Chiral iron complexes have been successfully applied in asymmetric synthesis, including enantioselective cross-coupling reactions and aldol reactions. acs.orgacs.org For example, an iron-catalyzed enantioselective cross-coupling of α-chloroesters with aryl Grignard reagents has been reported, providing access to optically active α-arylpropionic acid derivatives. acs.org In the realm of multicomponent reactions, iron salts combined with chiral bisphosphine ligands can catalyze the regio- and enantioselective cross-coupling of vinyl boronates, (fluoro)alkyl halides, and Grignard reagents. nih.govacs.org Furthermore, chiral diiron acyl complexes have been synthesized and shown to exhibit high selectivity in 1,3-dipolar cycloadditions with nitrones, leading to optically active 4-substituted isoxazolidines. acs.org Chiral-at-iron complexes, where the chirality originates from the arrangement of achiral ligands around the iron center, have also been developed and used in highly enantioselective and diastereoselective hetero-Diels-Alder reactions. researchgate.netnih.gov

Table 3: Stereoselective Iron-Catalyzed C-C Bond Forming Reactions

Reaction TypeSubstratesCatalyst/LigandDiastereomeric Ratio (dr)Enantiomeric Excess (ee) / Enantiomeric Ratio (er)Yield (%)Reference
Cross-Couplingα-Chloroalkanoates + Aryl Grignard ReagentsFe(acac)₃ / (R,R)-BenzP*-up to 91:9 erHigh acs.org
Multicomponent Cross-CouplingVinyl Boronates + Alkyl Halides + Grignard ReagentsIron Salt / Chiral Bisphosphine-up to 91:9 erGood nih.govacs.org
1,3-Dipolar Cycloadditionα,β-Unsaturated Diiron Acyl Complex + NitronesChiral Diiron Acyl ComplexHighHighGood acs.org
Hetero-Diels-Alderβ,γ-Unsaturated α-ketoester + Enol ethersChiral-at-Iron Complexup to 99:1up to 98%High nih.gov
Mukaiyama Aldol ReactionAldehydes + Silyl Enol EthersFeCl₂ / (R,R)-hm-Pybox-GoodGood acs.org

Data presented is representative of reported research findings.

N-Alkylation and Related Coupling Reactions

Iron-catalyzed N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" strategy is a sustainable and atom-economical method for the synthesis of N-alkylated amines, with water as the only byproduct. researchgate.nettandfonline.comresearchgate.net This transformation involves the temporary oxidation of the alcohol to an aldehyde by the iron catalyst, followed by condensation with the amine to form an imine, and subsequent reduction of the imine by the iron-hydride species generated in the initial oxidation step. researchgate.net A variety of iron catalysts, including those based on cyclopentadienone complexes, have been shown to be effective for the monoalkylation of anilines and benzyl amines with a wide range of alcohols. iastate.edu The methodology has also been extended to the use of diols for the synthesis of cyclic amines such as N-benzyl piperidines. acs.org

Table 4: Iron-Catalyzed N-Alkylation of Amines with Alcohols

AmineAlcoholCatalyst SystemTemperature (°C)Yield (%)Reference
AnilineBenzyl AlcoholFeSA@N-G-up to 99 researchgate.net
AnilineBenzyl AlcoholFe₂(Ni₂)@CN16099 researchgate.net
Substituted AnilinesBenzyl AlcoholManganese Pincer Complex (for comparison)-80-90 nih.gov
Various Anilines and BenzylaminesVarious Alcohols and DiolsCyclopentadienone-Iron Complex-Fair to Excellent iastate.edu
Aniline DerivativesBenzyl Alcohol DerivativesGSOIC/TMPP-Good nih.gov

Data presented is representative of reported research findings.

Q & A

Q. What are the established synthetic methodologies for preparing bis(cyclooctatetraene)iron (Fe(COT)₂), and how can experimental reproducibility be ensured?

Fe(COT)₂ is typically synthesized via ligand substitution reactions using iron precursors (e.g., FeCl₃) and cyclooctatetraene (COT) under inert conditions . Key steps include:

  • Air-free techniques : Use Schlenk lines or gloveboxes to prevent oxidation .
  • Solvent selection : Diethyl ether or THF for ligand coordination .
  • Characterization : X-ray crystallography confirms the sandwich structure, while NMR and IR spectroscopy monitor ligand binding .
  • Reproducibility : Follow protocols from Inorganic Syntheses and document detailed experimental conditions (e.g., temperature, stoichiometry) .

Table 1 : Key Synthetic Parameters

ParameterOptimal ConditionReference
Iron precursorFeCl₃
Ligand ratio2:1 (COT:Fe)
Reaction atmosphereArgon/N₂
Yield60-75%

Q. How do thermodynamic properties of Fe(COT)₂, such as heat capacity and electron affinity, influence its stability in different environments?

Thermodynamic studies reveal Fe(COT)₂ exhibits low electron affinity (0.7 eV) and a heat capacity of 198 J/mol·K at 298 K . Stability considerations include:

  • Thermal degradation : Decomposes above 150°C; differential scanning calorimetry (DSC) tracks phase transitions .
  • Electron attachment : Kinetic studies using mass spectrometry show transient anion formation, affecting redox applications .
  • Comparative analysis : Contrast with uranocene (U(COT)₂) to understand metal-ligand bonding differences .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in the aromaticity and electronic structure of Fe(COT)₂?

Discrepancies arise from COT's non-planar (tub-shaped) geometry, which challenges aromaticity assessments:

  • NICS (Nucleus-Independent Chemical Shift) : Calculations at ring centers show diamagnetic shielding (NICS(0) = -10 ppm), suggesting antiaromaticity .
  • Magnetic criteria : ESR and SQUID magnetometry detect paramagnetic behavior in Fe(COT)₂ derivatives, indicating metal-centered redox activity .
  • DFT studies : Analyze frontier orbitals (e.g., HOMO-LUMO gaps) to correlate with reactivity patterns .

Q. How can Fe(COT)₂'s fluxional behavior be exploited in catalysis, and what mechanistic insights guide reaction design?

Fe(COT)₂'s dynamic ligand rearrangement enables applications in C–H activation and olefin cycloaddition:

  • Mechanistic probes : Use isotopic labeling (²H, ¹³C) with GC-MS to track ligand exchange kinetics .
  • Catalytic cycles : Operando XAFS/XANES spectroscopy monitors iron oxidation states during reactions .
  • Case study : Compare Fe(COT)₂ with ferrocene in hydrogenation reactions; Fe(COT)₂ shows higher TOF but lower thermal stability .

Q. What strategies address challenges in characterizing Fe(COT)₂'s excited states and photochemical properties?

Ultrafast spectroscopy and computational modeling are critical:

  • Time-resolved IR : Captures ligand-field transitions (e.g., 500–700 nm excitations) .
  • TD-DFT : Predicts charge-transfer states for photocatalytic applications .
  • Contradictions : Resolve discrepancies in reported electron detachment energies (e.g., 3.2 eV vs. 3.5 eV) via high-resolution photoelectron spectroscopy .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies comparing Fe(COT)₂ with analogous organometallic compounds?

Adapt PICOT (Population, Intervention, Comparison, Outcome, Time) for materials science:

  • Population : Fe(COT)₂ nanoparticles .
  • Intervention : Doping with transition metals (e.g., Ru, Os) .
  • Comparison : Benchmark against ferrocene or metallocenes .
  • Outcome : Catalytic efficiency (TON, selectivity) .
  • Time : Stability over 24-hour reaction cycles .

Q. What systematic review protocols ensure unbiased synthesis of Fe(COT)₂'s spectroscopic data across conflicting studies?

Follow PRISMA guidelines:

  • Search strategy : Use databases (SciFinder, Reaxys) with keywords: "Fe(COT)₂," "NICS," "fluxionality" .
  • Bias mitigation : Exclude non-peer-reviewed sources (e.g., patents, commercial reports) .
  • Data extraction : Tabulate spectroscopic parameters (e.g., IR peaks, NMR shifts) from ≥10 independent studies .

Data Contradiction Analysis

Q. Why do studies report conflicting NICS values for Fe(COT)₂, and how can these be reconciled?

Variations arise from computational methods (e.g., basis sets, solvent models):

  • Benchmarking : Compare NICS(1) (1 Å above ring) vs. NICS(0) (center) using B3LYP/6-311+G(d,p) .
  • Experimental validation : Correlate with X-ray charge density maps .
  • Consensus : Anti-aromaticity dominates in ground state, but ligand flexibility permits transient aromatic motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.